REACTION_CXSMILES
|
[Na].C(O)C.[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1.[C:15](OCC)(=[O:19])[CH2:16][CH2:17][CH3:18]>>[C:15]([CH:12]([C:9]1[CH:10]=[CH:11][C:6]([F:5])=[CH:7][CH:8]=1)[C:13]#[N:14])(=[O:19])[CH2:16][CH2:17][CH3:18] |^1:0|
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
65.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CONCENTRATION
|
Details
|
The solvents are concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
acidified to pH 5-6 by the addition of concentrated acetic acid
|
Type
|
CUSTOM
|
Details
|
to give crystals, which
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)(=O)C(C#N)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |